molecular formula C12H16ClN3O B2620460 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride CAS No. 2415499-33-9

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride

Cat. No.: B2620460
CAS No.: 2415499-33-9
M. Wt: 253.73
InChI Key: ZAXBBBVYBCEHEJ-UHFFFAOYSA-N
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Description

3-Phenyl-1-oxa-2,4,8-triazaspiro[45]dec-2-ene hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a phenyl-substituted hydrazine derivative with an oxirane compound. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-oxa-2,4,8-triazaspiro[45]dec-2-ene hydrochloride is unique due to its specific phenyl substitution and spirocyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-2-4-10(5-3-1)11-14-12(16-15-11)6-8-13-9-7-12;/h1-5,13H,6-9H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQODEPPECBVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N=C(NO2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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